molecular formula C21H28N6O4S B562590 N-Desmethyl Sildenafil-d8 CAS No. 1185168-06-2

N-Desmethyl Sildenafil-d8

Cat. No.: B562590
CAS No.: 1185168-06-2
M. Wt: 468.602
InChI Key: UZTKBZXHEOVDRL-PMCMNDOISA-N
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Description

N-Desmethyl Sildenafil-d8 is a deuterated analog of N-Desmethyl Sildenafil, which is a primary metabolite of Sildenafil. Sildenafil is widely known for its use in treating erectile dysfunction and pulmonary arterial hypertension. The deuterated form, this compound, is often used as an internal standard in bioanalytical studies due to its stability and similarity to the parent compound.

Mechanism of Action

Target of Action

N-Desmethyl Sildenafil-d8 is a deuterated compound of N-Desmethyl Sildenafil . The primary target of this compound is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body.

Mode of Action

This compound, like its parent compound Sildenafil, acts as a potent inhibitor of PDE5 . By inhibiting PDE5, it prevents the breakdown of cGMP, leading to increased cGMP levels. This increase in cGMP levels results in relaxation of smooth muscle cells, particularly in the blood vessels, thereby enhancing blood flow.

Pharmacokinetics

The primary metabolite is N-Desmethyl Sildenafil . The pharmacokinetic properties of this compound are likely to be similar, but specific ADME properties and their impact on bioavailability need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells in blood vessels. This leads to vasodilation and increased blood flow. While the primary therapeutic application of Sildenafil and its metabolites is in the treatment of erectile dysfunction, the effects on blood flow may have broader implications for conditions such as pulmonary arterial hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in the environment, particularly in water bodies, has been shown to disrupt the endocrine system of aquatic organisms, potentially leading to changes in gene expression and epigenetic modifications . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Sildenafil-d8 typically involves the deuteration of N-Desmethyl Sildenafil. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve the use of a palladium catalyst under controlled temperature and pressure to ensure selective deuteration.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Desmethyl Sildenafil-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-Desmethyl Sildenafil-d8 has several applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of Sildenafil and its metabolites.

    Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Sildenafil.

    Medicine: Utilized in clinical research to understand the pharmacodynamics and therapeutic effects of Sildenafil.

    Industry: Applied in the development and quality control of pharmaceutical formulations containing Sildenafil.

Comparison with Similar Compounds

    Sildenafil: The parent compound, used for treating erectile dysfunction and pulmonary arterial hypertension.

    Tadalafil: Another PDE5 inhibitor with a longer duration of action.

    Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness of N-Desmethyl Sildenafil-d8: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. Its use as an internal standard makes it invaluable in bioanalytical research, ensuring accurate and reliable results.

Properties

IUPAC Name

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(26(3)25-16)21(28)24-20(23-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,28)/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTKBZXHEOVDRL-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678724
Record name 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185168-06-2
Record name 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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